1-Pyridin-4-yl-imidazolidin-2-one
Overview
Description
1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen-containing rings in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of the compound 1-Pyridin-4-yl-imidazolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . This compound exhibits low-double-digit nanomolar activity against resistant Plasmodium falciparum laboratory strains and development of liver schizonts .
Mode of Action
The interaction of this compound with its target, PRS, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the PRS, thereby affecting the survival and replication of the Plasmodium falciparum .
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of proline, an amino acid, by the PRS . By inhibiting the PRS, this compound disrupts the production of proline, which is essential for protein synthesis and the survival of the Plasmodium falciparum .
Pharmacokinetics
It is known that the compound exhibits oral efficacy in a humanized murine model of plasmodium falciparum malaria , suggesting that it has suitable bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of PRS, disruption of proline synthesis, and subsequent inhibition of protein synthesis . This leads to the death of the Plasmodium falciparum, thereby exhibiting its antimalarial activity .
Biochemical Analysis
Biochemical Properties
1-Pyridin-4-yl-imidazolidin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with the growth hormone receptor, thereby preventing the activation of the insulin receptor and glycogenolysis
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to attenuate cachexia in mice by reducing weight loss . Additionally, this compound exerts an antihypertensive effect on congestive heart failure by inhibiting alpha 2 adrenergic receptors . These effects indicate that the compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a capsid binder, inhibiting enterovirus 71 (EV71) by interacting with the VP1 protein of the virus . This interaction prevents the virus from binding to its receptor, thereby inhibiting viral replication. Additionally, the compound’s ability to inhibit alpha 2 adrenergic receptors suggests a mechanism involving receptor blockade and subsequent downstream signaling inhibition .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound maintains its stability under various conditions, making it suitable for long-term studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to attenuate cachexia and exert antihypertensive effects . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role as an inhibitor of the growth hormone receptor and its impact on glycogenolysis highlight its involvement in metabolic regulation
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and therapeutic potential . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and distribution in clinical settings.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pyridin-4-yl-imidazolidin-2-one can be synthesized through several methods:
Direct Incorporation of Carbonyl Group: This method involves the incorporation of a carbonyl group into 1,2-diamines.
Diamination of Olefins: This approach uses olefins as starting materials and introduces diamine groups.
Intramolecular Hydroamination: This method involves the hydroamination of linear urea derivatives.
Aziridine Ring Expansion: This method uses aziridines and isocyanates in a Lewis acid-catalyzed ring expansion reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalytic processes and continuous flow techniques are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
1-Pyridin-4-yl-imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Scientific Research Applications
1-Pyridin-4-yl-imidazolidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Pyridin-4-yl-imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazole: Another nitrogen-containing heterocycle with broad biological activity.
Benzimidazolidin-2-one: Similar in structure but with a benzene ring fused to the imidazolidinone moiety.
Pyridyl Imidazolidinones: A class of compounds with similar antiviral properties.
The uniqueness of this compound lies in its combined pyridine and imidazolidinone structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-pyridin-4-ylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFTGZESMCKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395866 | |
Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52210-90-9 | |
Record name | 1-Pyridin-4-yl-imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52210-90-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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